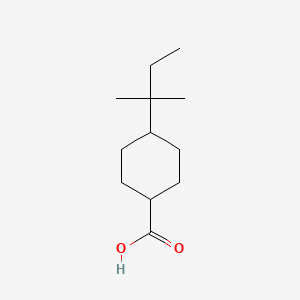

4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1250214-32-4 . It has a molecular weight of 198.31 . The IUPAC name for this compound is 4-tert-pentylcyclohexanecarboxylic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid” is 1S/C12H22O2/c1-4-12(2,3)10-7-5-9(6-8-10)11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis

“4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid” is a powder that is stored at room temperature .科学的研究の応用

Toxicological Profile

Crude 4-methylcyclohexanemethanol (MCHM), a component structurally related to 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid, is an industrial solvent used in coal processing. Research indicates it possesses low to moderate acute and subchronic oral toxicity, is not a skin sensitizer at certain doses, and causes slight to moderate skin and eye irritation in rodents at high concentrations. It is not mutagenic and is not predicted to be carcinogenic. During a spill incident, the Centers for Disease Control and Prevention recommended a short-term health advisory level of 1 ppm for drinking water, deemed unlikely to be associated with adverse health effects. The odor threshold of crude MCHM is lower than 10 ppb, suggesting it can be detected in water at concentrations significantly lower than the health risk criterion (Paustenbach et al., 2015).

Catalytic Processes

The aromatization of hydrocarbons, including ethylcyclopentane and cycloheptane, over platinum-alumina catalysts, shows the significant conversion of these substrates to aromatic hydrocarbons. This research highlights the importance of the catalyst in driving the aromatization process, indicating the potential for applying similar catalytic systems to the derivatives of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid for industrial chemical synthesis (Pines & Nogueira, 1981).

Oxidation and Conversion

The selective catalytic oxidation of cyclohexene demonstrates the production of various important industrial intermediates. Given the structural similarities, research in this domain may provide insights into the oxidative processes applicable to 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid, potentially enabling the selective synthesis of valuable chemical products (Cao et al., 2018).

Hydrogen Storage

An overview of organic compounds as hydrogen carriers investigates different classes of compounds, including cycloalkanes, for hydrogen storage and delivery. This study's insights into cycloalkanes' properties and their application in energy storage systems could be relevant to derivatives of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid, particularly in developing new materials for energy storage applications (Bourane et al., 2016).

Liquid Crystals

Research on methylene-linked liquid crystal dimers, including their transitional properties and the identification of a twist-bend nematic phase, provides a foundation for exploring 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid derivatives in liquid crystal technology. This could lead to the development of new materials with unique electro-optic properties, beneficial for displays and sensor applications (Henderson & Imrie, 2011).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-12(2,3)10-7-5-9(6-8-10)11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFGWBCHXRBJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2584043.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2584062.png)